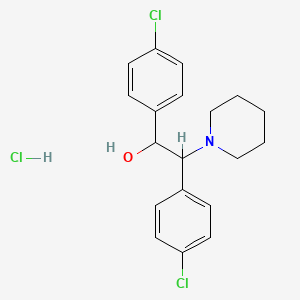![molecular formula C21H25N3O4 B14735077 N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide CAS No. 5851-92-3](/img/structure/B14735077.png)
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with a phenylpentanamide derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but docking studies suggest strong binding affinities to certain protein targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide
- N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
- Ethyl 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2,5-dimethyl-4,5-dihydrofuran-3-carboxylate
Uniqueness
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is unique due to its combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research .
Propiedades
Número CAS |
5851-92-3 |
|---|---|
Fórmula molecular |
C21H25N3O4 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide |
InChI |
InChI=1S/C21H25N3O4/c1-2-3-6-19(25)22-17-9-7-16(8-10-17)20(26)23-11-13-24(14-12-23)21(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H,22,25) |
Clave InChI |
GIUOCUSKAJFTAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


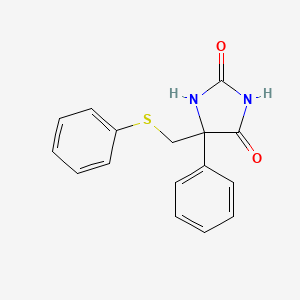
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
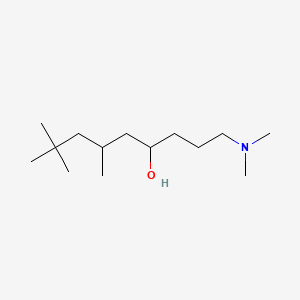

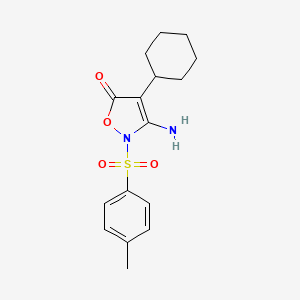
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
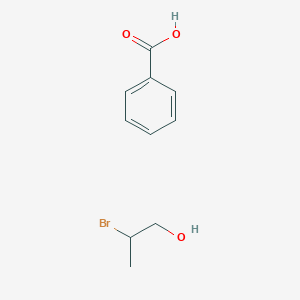
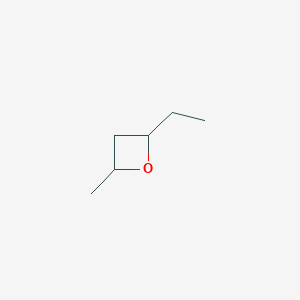
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
